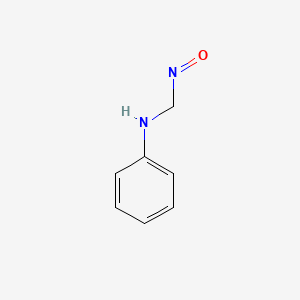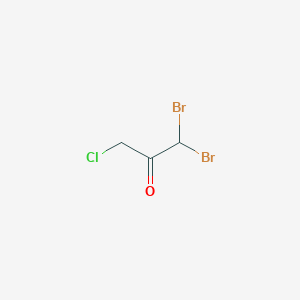
CID 87141087
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service number 87141087 is known as diethylaluminium chloride. It is an organoaluminium compound that is often used in organic synthesis and industrial applications. This compound is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air.
Vorbereitungsmethoden
Diethylaluminium chloride can be synthesized through several methods:
Reduction of Ethylaluminium Sesquichloride: This method involves the reduction of ethylaluminium sesquichloride with sodium. The reaction is as follows[ 2 \text{(C}_2\text{H}_5\text{)}_3\text{Al}_2\text{Cl}_3 + 3 \text{Na} \rightarrow 3 \text{(C}_2\text{H}_5\text{)}_2\text{AlCl} + \text{Al} + 3 \text{NaCl} ]
Reaction with Hydrochloric Acid: Diethylaluminium chloride can also be obtained by reacting triethylaluminium with hydrochloric acid[ \text{(C}_2\text{H}_5\text{)}_3\text{Al} + \text{HCl} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{AlCl} + \text{C}_2\text{H}_6 ]
Reproportionation Reactions: Another method involves reproportionation reactions where triethylaluminium reacts with aluminium chloride[ 2 \text{(C}_2\text{H}_5\text{)}_3\text{Al} + \text{AlCl}_3 \rightarrow 3 \text{(C}_2\text{H}_5\text{)}_2\text{AlCl} ]
Analyse Chemischer Reaktionen
Diethylaluminium chloride undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form aluminium oxide and ethane.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: Diethylaluminium chloride can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Polymerization: It is used as a co-catalyst in Ziegler-Natta polymerization reactions for the production of polyolefins.
Common reagents used in these reactions include hydrochloric acid, sodium, and various organic substrates. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethylaluminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid in organic synthesis, facilitating various reactions such as Friedel-Crafts alkylation and acylation.
Biology: It is used in the synthesis of biologically active compounds and intermediates.
Medicine: It is involved in the production of pharmaceuticals and drug intermediates.
Industry: Diethylaluminium chloride is a key component in the production of polyolefins through Ziegler-Natta catalysis, which is essential for the manufacture of plastics.
Wirkmechanismus
Diethylaluminium chloride exerts its effects primarily through its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In Ziegler-Natta polymerization, it activates the transition metal catalyst, allowing the polymerization of alkenes to form polyolefins.
Vergleich Mit ähnlichen Verbindungen
Diethylaluminium chloride can be compared with other organoaluminium compounds such as triethylaluminium and dimethylaluminium chloride. While all these compounds are used in organic synthesis and polymerization reactions, diethylaluminium chloride is unique due to its specific reactivity and stability. Similar compounds include:
Triethylaluminium: Used in similar applications but has different reactivity and handling requirements.
Dimethylaluminium Chloride: Another organoaluminium compound with distinct properties and uses.
Diethylaluminium chloride stands out due to its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.
Eigenschaften
Molekularformel |
C2H6AlO3P+ |
|---|---|
Molekulargewicht |
136.02 g/mol |
InChI |
InChI=1S/C2H5O3P.Al/c1-2-5-6(3)4;/h2H2,1H3;/p+1 |
InChI-Schlüssel |
ABRULSGLSZMQJQ-UHFFFAOYSA-O |
Kanonische SMILES |
CCO[P+](=O)O.[Al] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)


![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)

![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)

![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)


![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

